Cas no 944805-17-8 (Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate)

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate structure
944805-17-8 structure
اسم المنتج:Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
كاس عدد:944805-17-8
وسط:C9H11BrN2O3S
ميغاواط:307.164240121841
MDL:MFCD18836517
CID:1000984

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
    • Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester
    • tert-butyl 4-bromo-5-formylthiazol-2-ylcarbamate
    • tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate
    • Carbamic acid, N-(4-bromo-5-formyl-2-thiazolyl)-, 1,1-dimethylethyl ester
    • AK143220
    • 2-Methyl-2-propanyl (4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate
    • JYXJVZYNONJDLM-UHFFFAOYSA-N
    • FCH1621687
    • 2-(Boc-amino)-4-bromo-5-formylthiazole
    • SY046094
    • AX8282649
    • ST24049528
    • (4-bromo-5-formyl-thiazol-2-yl)-carba
    • 1,1-Dimethylethyl N-(4-bromo-5-formyl-2-thiazolyl)carbamate (ACI)
    • Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
    • MDL: MFCD18836517
    • نواة داخلي: 1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14)
    • مفتاح Inchi: JYXJVZYNONJDLM-UHFFFAOYSA-N
    • ابتسامات: O=CC1=C(Br)N=C(NC(OC(C)(C)C)=O)S1

حساب السمة

  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 5
  • عدد الذرات الثقيلة: 16
  • تدوير ملزمة العد: 4
  • تعقيدات: 282
  • طوبولوجي سطح القطب: 96.5

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate أمن المعلومات

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
Chemenu
CM189721-1g
tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
1g
$635 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111025-250mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 98%
250mg
¥349.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T51690-100mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
100mg
¥71.0 2023-09-06
Ambeed
A213647-100mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 95%
100mg
$29.0 2025-02-26
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZC694-50mg
Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
50mg
171.0CNY 2021-07-13
Ambeed
A213647-1g
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 95%
1g
$108.0 2025-02-26
Chemenu
CM189721-250mg
tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 97%
250mg
$83 2023-01-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111025-100mg
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 98%
100mg
¥252.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1111025-1g
tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate
944805-17-8 98%
1g
¥1059.00 2024-04-24
eNovation Chemicals LLC
D915021-0.25g
2-(Boc-amino)-4-bromo-5-formylthiazole
944805-17-8 95%
0.25g
$250 2023-09-03

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 12 h, rt
المراجع
Tricyclic fused thiazolopyrazole compounds as allosteric modulators of metabotropic glutamate receptors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 2 h, rt
المراجع
Preparation of substituted [(pyrrolidin-1-yl or piperidin-1-yl)methyl)thiazol-2-yl]acetamides as O-glycoprotein-2-acetamido-2-deoxy-3-D-glucopyranosidase inhibitors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 12 h, rt
المراجع
Tricyclic compounds as mGluR4 modulators and their preparation and use for treatment and prevention of mGluR4-mediated diseases
, World Intellectual Property Organization, , ,

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 30 min, 0 °C
1.2 12 h, 0 °C
المراجع
Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases
, World Intellectual Property Organization, , ,

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Raw materials

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate Preparation Products

Tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate الوثائق ذات الصلة

الموردين الموصى بهم
Wuhan ChemNorm Biotech Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Xinsi New Materials Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Hefei Zhongkesai High tech Materials Technology Co., Ltd